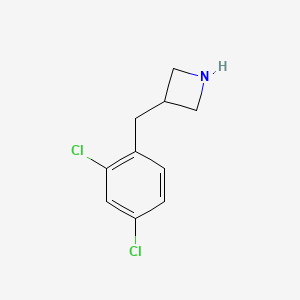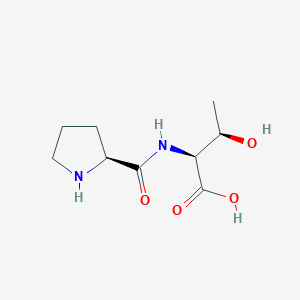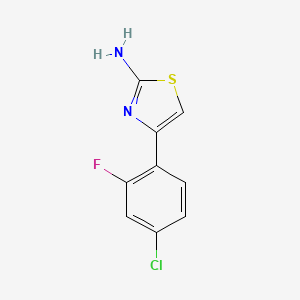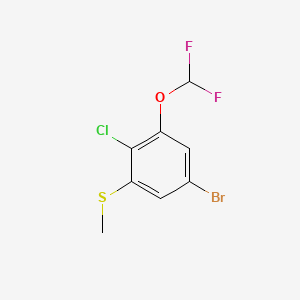
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, difluoromethoxy, and methylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using a suitable difluoromethylating agent, such as difluoromethyl ether (CF2H-O-CH3), under basic conditions.
Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol (CH3SH), in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The halogen atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Amino, thio, or alkoxy-substituted benzene derivatives
Scientific Research Applications
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It can be used as a probe to study biological processes involving halogenated aromatic compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding. The presence of halogen atoms and the difluoromethoxy group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1-(methoxy)-3-(methylsulfanyl)benzene
- 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(ethylsulfanyl)benzene
- 5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfonyl)benzene
Uniqueness
5-Bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene is unique due to the presence of both difluoromethoxy and methylsulfanyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6BrClF2OS |
|---|---|
Molecular Weight |
303.55 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-(difluoromethoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H6BrClF2OS/c1-14-6-3-4(9)2-5(7(6)10)13-8(11)12/h2-3,8H,1H3 |
InChI Key |
OXGMAQFCWCOQOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


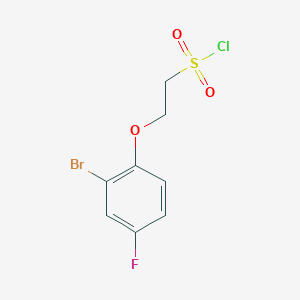
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
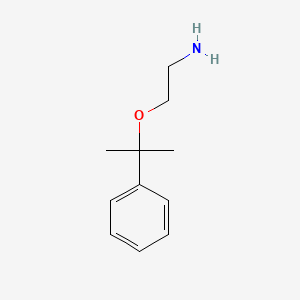
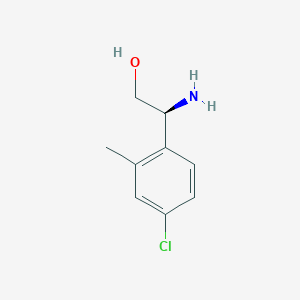
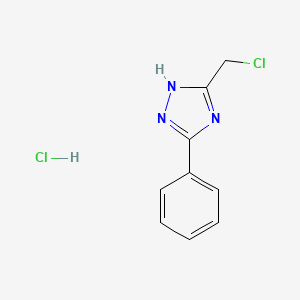
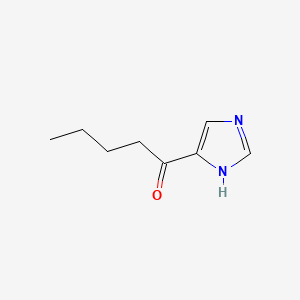
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
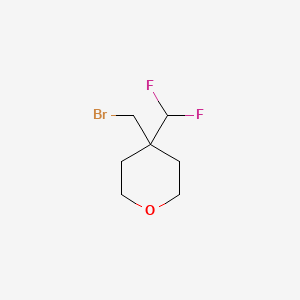
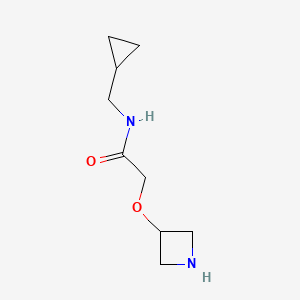
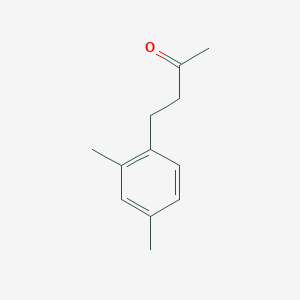
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
